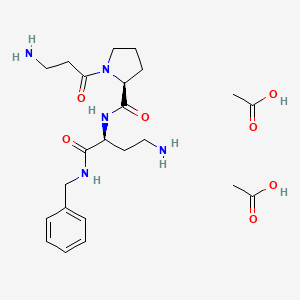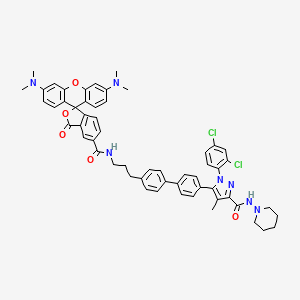
TB-2-081
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TB-2-081 is a antagonist of IL-6 signaling.
Applications De Recherche Scientifique
Epidemiology and Public Health Challenges : TB is a major global health issue, with millions of cases annually. Research emphasizes the need for improved diagnostic, therapeutic, and intervention strategies to reduce the public health burden of TB (Ginsberg, 1998).
Experimental Models and In Vitro Studies : Advanced experimental models, including animal and human-based cell culture models, are crucial for understanding TB pathogenesis and for developing new diagnostic and treatment approaches. The use of lung organoids is highlighted as a promising tool in TB research (Fonseca et al., 2017).
Nuclear Imaging in TB Research : Nuclear bioimaging, a noninvasive tool, provides rapid three-dimensional views of disease processes within the body, helping in diagnosing TB, monitoring treatments, and understanding disease pathogenesis. This approach overcomes limitations of current tools (Johnson et al., 2014).
Genomics in TB Research : Genetic research, such as the study of the Nramp1 gene, plays a critical role in understanding natural susceptibility to TB and may lead to the identification of new therapeutic targets (Skamene et al., 1998).
Nanomaterials in TB Management : Nanomaterials are increasingly used in TB management, particularly in early detection, drug delivery, and vaccine development. This technology holds promise for improving the efficacy of anti-TB strategies (Xu et al., 2018).
Clinical Review of TB Infection Stages : Understanding the different clinical stages of TB infection, such as incipient and subclinical TB, is essential. This knowledge aids in the development of diagnostic and therapeutic interventions to prevent progression to active TB disease (Drain et al., 2018).
Animal Models in TB Research : Animal models, including mice, guinea pigs, nonhuman primates, and others, are vital for preclinical drug and vaccine development. They provide insights into disease pathology and host immune responses (Myllymäki et al., 2015).
Host-Pathogen Interaction and Drug Resistance : Research focuses on understanding the interaction between Mycobacterium tuberculosis and the host, influencing the infection process and leading to drug-resistant strains. This area is crucial for developing new diagnostic and therapeutic tools (Young et al., 2008).
Emerging Technologies for Diagnosis : New technologies like nucleic acid amplification tests and immune-based assays are advancing the diagnosis of active TB and drug resistance. Continuous innovation in this field is key to improving TB control efforts (Pai et al., 2006).
Propriétés
Numéro CAS |
451470-55-6 |
|---|---|
Nom du produit |
TB-2-081 |
Formule moléculaire |
C25H32O6 |
Poids moléculaire |
428.53 |
Nom IUPAC |
3-O-Formyl-20R,21-epoxyresibufogenin |
InChI |
InChI=1S/C25H32O6/c1-22-8-5-15(28-13-26)11-14(22)3-4-17-16(22)6-9-23(2)18(12-19-25(17,23)30-19)24-10-7-20(27)29-21(24)31-24/h7,10,13-19,21H,3-6,8-9,11-12H2,1-2H3/t14-,15+,16+,17-,18-,19-,21+,22+,23-,24-,25-/m1/s1 |
Clé InChI |
CMYYMVGNLZUIOQ-AYFUEPLASA-N |
SMILES |
O=CO[C@@H]1C[C@@H](CC[C@@H]2[C@@H]3CC[C@@]4(C)[C@]2(O5)[C@H]5C[C@H]4[C@]67C=CC(O[C@H]6O7)=O)[C@]3(C)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TB-2-081; TB2081; TB 2 081; TB-2081; TB2-081; TB 2-081; TB-2 081 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

